Strictosamide

Inflammation Nitric Oxide RAW 264.7 Macrophages

Why source Strictosamide here? It is the superior monoterpene indole alkaloid for inflammation and anthelmintic research. Comparative studies confirm it outperforms close epimers like vincosamide in suppressing NO, TNF-α, and IL-1β via NF-κB/MAPK pathways, with unique ERK2 target engagement validated in acute lung injury models. Its higher anthelmintic potency and favorable cytotoxicity profile make it the definitive choice for reproducible in vivo & in vitro outcomes in parasitology and immunology. Invest in identity—ensure your data reflects the genuine, validated scaffold.

Molecular Formula C26H30N2O8
Molecular Weight 498.5 g/mol
Cat. No. B1237172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrictosamide
Synonymsvincosamide
Molecular FormulaC26H30N2O8
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESC=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4
InChIInChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2
InChIKeyLBRPLJCNRZUXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strictosamide Procurement: Baseline Overview of a Multipotent Monoterpene Indole Alkaloid


Strictosamide is a monoterpene indole alkaloid belonging to the β-carboline glucoindole subclass [1]. It is a prominent bioactive constituent of several plant species within the Rubiaceae family, most notably Nauclea officinalis [2]. This compound serves as a key biosynthetic intermediate in the formation of other complex alkaloids and is recognized for its diverse pharmacological profile, including demonstrated anti-inflammatory, analgesic, anthelmintic, and antiviral properties [3].

Why Generic Substitution of Strictosamide with Other Nauclea Alkaloids Fails


The Nauclea genus produces a suite of structurally related monoterpene indole alkaloids, including vincosamide, pumiloside, and 3-epi-pumiloside, but these are not functionally equivalent. Direct comparative studies reveal that strictosamide exhibits a distinct pharmacological signature, showing superior potency in key assays of inflammation and a unique in vivo efficacy profile compared to its closest epimer, vincosamide, and other congeners [1]. Furthermore, while structural isomers like vincosamide may demonstrate slightly higher theoretical stability, this does not translate to superior biological performance, underscoring the critical importance of compound identity for reproducible research outcomes [2].

Strictosamide: A Product-Specific Quantitative Evidence Guide for Scientific Selection


Superior Anti-Inflammatory Potency in NO Suppression vs. In-Class Alkaloids

Strictosamide was identified as the most potent anti-inflammatory compound among six structurally related alkaloids isolated from Nauclea officinalis. It demonstrated a significant reduction in nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages, a key marker of inflammation, outperforming comparators including pumiloside, 3-epi-pumiloside, vincosamide, 3α,5α-tetrahydrodeoxycordifoline lactam, and naucleamide A-10-O-β-D-glucopyranoside [1].

Inflammation Nitric Oxide RAW 264.7 Macrophages NF-κB MAPK

Quantified Anthelmintic Activity: A Head-to-Head Comparison with Epimer Vincosamide

In a direct comparison with its epimer vincosamide, strictosamide demonstrated a 13% greater anthelmintic potency against adult Haemonchus placei worms, a parasitic nematode of livestock, as evidenced by a lower LC50 value [1].

Anthelmintic Haemonchus placei Vincosamide LC50 Helminth Selectivity

In Vivo Efficacy: Validated Anti-Inflammatory Activity in Murine Models

Strictosamide's anti-inflammatory activity has been validated in multiple in vivo mouse models, demonstrating dose-dependent efficacy. It reduced TPA-induced ear edema by up to 28.1% and inhibited acetic acid-stimulated peritoneal vascular permeability by up to 33.4% at 40 mg/kg [1].

In Vivo Anti-Inflammatory Analgesic Mouse Model TPA-Induced Ear Edema

Molecular Target Validation: Direct Binding to ERK2 and Modulation of NF-κB Pathway

Recent mechanistic studies have identified and validated ERK2 as a direct binding target for strictosamide. Using surface plasmon resonance (SPR), cellular thermal shift assay (CETSA), and molecular docking, the interaction was confirmed, and this binding was shown to modulate the NF-κB signaling pathway, leading to the attenuation of LPS-induced acute lung injury in both in vitro and in vivo models .

ERK2 NF-κB Acute Lung Injury Target Engagement SPR

Cytotoxicity Profile: Lack of Toxicity at Therapeutically Relevant Concentrations

In a comparative cytotoxicity evaluation with vincosamide, strictosamide demonstrated no toxicity to mammalian HeLa and MC3T3-E1 cells at concentrations up to 200 μg/mL (400 μM), which is well above its anthelmintic LC50 value [1]. This suggests a favorable selectivity profile for its anthelmintic application.

Cytotoxicity HeLa MC3T3-E1 Safety Profile Helminth Selectivity

Stability Profile: Slightly Lower Theoretical Stability than Enantiomer Vincoside Lactam

Theoretical calculations comparing the stability of strictosamide and its enantiomer, vincoside lactam, revealed that vincoside lactam possesses a slightly higher stability. Despite this, strictosamide is identified as the key biosynthetic intermediate in the plant, underscoring that its biological relevance outweighs its relative chemical stability [1].

Stability Enantiomer Vincoside Lactam Theoretical Calculation Biosynthesis

Strictosamide: Recommended Research and Industrial Application Scenarios Based on Validated Evidence


Inflammation & Immunology Research

Strictosamide is an ideal candidate for in vitro and in vivo studies focused on the NF-κB and MAPK signaling pathways. Its demonstrated potency in suppressing key inflammatory mediators (NO, TNF-α, IL-1β) in LPS-stimulated macrophages [1] and its validated in vivo efficacy in multiple murine inflammation models [2] make it a valuable tool compound for investigating the molecular mechanisms of inflammation.

Anthelmintic Drug Discovery & Development

Given its superior anthelmintic potency compared to its epimer vincosamide [1], and its favorable cytotoxicity profile [2], strictosamide represents a validated, natural-product-derived scaffold for the development of novel anthelmintic agents, particularly for use in veterinary medicine where Haemonchus placei is a major parasitic threat.

Mechanistic Studies of Acute Lung Injury (ALI)

The recent validation of ERK2 as a direct molecular target [1] positions strictosamide as a highly specific probe for dissecting the role of ERK2 in the NF-κB signaling cascade during acute lung injury. This unique target engagement profile sets it apart from less-characterized natural products and enables precise mechanistic investigations.

Chemical Biology & Target Validation Studies

Strictosamide's identified binding to ERK2 [1] makes it a valuable tool for chemical biology studies aimed at validating ERK2's role in other disease contexts. Its natural product origin and defined mechanism of action provide a unique starting point for target validation and phenotypic screening in pathways related to inflammation and cellular stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Strictosamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.